molecular formula C16H17NO2 B5664951 (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine

(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine

Cat. No. B5664951
M. Wt: 255.31 g/mol
InChI Key: KUJMIJGEYUBSNU-UHFFFAOYSA-N
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Description

  • (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine is a chemical compound belonging to the class of benzodioxepines.
  • It is structurally related to other compounds in this class, characterized by a benzodioxepine core, which is a fused two-ring system consisting of a benzene ring and a seven-membered dioxepin ring.

Synthesis Analysis

  • The synthesis of benzazepine derivatives, closely related to (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine, typically involves the cyclization of certain amino alcohols, followed by specific functional group transformations (Pfeiffer et al., 1982).
  • Another method involves the transformation of 3-phenyl-3-(2-aminoethyl)phthalides to tetrahydrobenzazepin-1-ones under specific conditions (Ackerman et al., 1972).

Molecular Structure Analysis

  • The molecular structure of benzodioxepine derivatives is characterized by a central dioxepin ring fused to a phenyl group. This structure is critical for the chemical and biological properties of these compounds.

Chemical Reactions and Properties

  • Benzazepines, including (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine, can undergo various chemical reactions based on their functional groups. They often exhibit reactions typical of aromatic compounds and can participate in electrophilic substitution reactions.
  • Some benzodioxepines have been studied for their dopaminergic activity, indicating potential biological relevance (Pfeiffer et al., 1982).

Physical Properties Analysis

  • The physical properties of benzodioxepines depend on their specific structure and substituents. Typically, they are solid at room temperature and can vary in solubility depending on the nature of the substituent groups.

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine and its derivatives, are influenced by the electron-donating or withdrawing nature of the substituents on the benzodioxepin core.
  • Their interaction with biological targets, such as dopamine receptors, can be attributed to the specific arrangement and nature of these substituents (Pfeiffer et al., 1982).

properties

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-8-15(9-3-1)17-10-16-18-11-13-6-4-5-7-14(13)12-19-16/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMIJGEYUBSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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